molecular formula C14H15N3O2 B1511413 1-(3-(4-Methoxyphenoxy)phenyl)guanidine

1-(3-(4-Methoxyphenoxy)phenyl)guanidine

Cat. No.: B1511413
M. Wt: 257.29 g/mol
InChI Key: IQEJZBNWMTYIQB-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenoxy)phenyl)guanidine is a synthetic guanidine derivative with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . Guanidine-based compounds are recognized in scientific research as valuable scaffolds due to their ability to engage in diverse non-covalent interactions, such as hydrogen bonding and charge pairing, which facilitates molecular recognition with biological targets like nucleic acids and proteins . Although specific mechanistic studies on this exact compound are limited in the public domain, related guanidine derivatives have demonstrated significant potential in anticancer research by acting as DNA minor groove binders. These interactions can disrupt essential cellular processes in cancer cells, such as replication and transcription . The structure of this compound, which incorporates a diphenyl ether backbone, suggests potential for further functionalization and development as a pharmacophore in medicinal chemistry and drug discovery programs. This product is provided for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-[3-(4-methoxyphenoxy)phenyl]guanidine

InChI

InChI=1S/C14H15N3O2/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16/h2-9H,1H3,(H4,15,16,17)

InChI Key

IQEJZBNWMTYIQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidinium Derivatives

Substituent-Driven Structural and Physical Properties

The physicochemical and synthetic properties of guanidinium derivatives vary significantly based on substituents. Below is a comparative analysis:

Table 1: Key Properties of Selected Guanidinium Derivatives
Compound Name (CAS) Substituents Melting Point (°C) HPLC Purity (%) Synthesis Yield (%) Key References
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate (1359655-97-2) 4-Methoxyphenoxy N/A 95 N/A
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-((6-guanidinopyridin-3-yl)oxy)phenyl)guanidine dihydrochloride 4-Cl, 3-CF₃, pyridinyloxy 169–171 95+ 88
1-(4-Bromophenyl)-2-(3-(4-guanidinophenoxy)phenyl)guanidine dihydrochloride 4-Br N/A 87 87
1-(3-Chloro-4-methylphenyl)guanidine (57004-56-5) 3-Cl, 4-CH₃ N/A N/A N/A
1-(4-Cyanophenyl)guanidine (5637-42-3) 4-CN N/A N/A N/A
Key Observations:
  • Electron-Withdrawing vs. In contrast, the methoxy group (-OCH₃) in the target compound improves solubility due to its electron-donating nature .
  • Thermal Stability : Derivatives with halogen substituents (e.g., 4-Cl, 4-Br) exhibit higher melting points (e.g., 169–171°C ), suggesting stronger intermolecular interactions compared to the methoxy-substituted compound, for which melting data is unavailable.

Spectroscopic and Crystallographic Comparisons

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Data:
  • The guanidine core in this compound derivatives shows characteristic NMR signals: ¹H NMR: Exchangeable NH protons resonate near δ 8.01, consistent with guanidine derivatives . ¹³C NMR: The central carbon (C1) of the CN₃ unit exhibits signals between δ 156–160 ppm, indicative of partial double-bond character (C=N) .
  • Crystallography : In N′′-(4-Methoxyphenyl)-N,N,N′-trimethylguanidine, the C1–N3 bond length (1.2889 Å) confirms double-bond character, while C1–N1/N2 bonds (1.368–1.408 Å) reflect single-bond hybridization. Similar geometry is observed in other diaryl guanidines, suggesting a conserved core structure .
Divergences:
  • Substituent-Specific IR Bands :
    • Methoxy-substituted derivatives show strong C-O stretches near 1213 cm⁻¹ .
    • Bromo- and chloro-substituted compounds exhibit C-Br/C-Cl stretches at 617–1070 cm⁻¹ .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-(4-Methoxyphenoxy)phenyl)guanidine typically involves the guanylation of 3-(4-methoxyphenoxy)aniline or related intermediates with guanidine or guanidine salts (e.g., guanidine nitrate). The key step is the nucleophilic substitution or condensation reaction that introduces the guanidine moiety onto the aromatic amine precursor.

Guanylation Using Cyanamide and p-Anisidine Derivatives

  • Starting Materials: p-Methoxyaniline (p-anisidine) and cyanamide.
  • Catalyst: Scandium tris(trifluoromethanesulfonate) [Sc(OTf)3].
  • Solvent: Water.
  • Conditions: The reaction mixture is stirred at 100 °C for 48 hours.
  • Workup: After reaction, the mixture is washed with chloroform, and the aqueous layer is concentrated and purified by silica gel filtration.
  • Yield: Approximately 80% yield reported for related N-(4-methoxy-phenyl)-guanidine compounds.
  • Spectroscopic Data: IR, 1H NMR, 13C NMR, and ESI-MS confirm the structure.

This approach is a versatile guanylation method applicable to aromatic amines bearing methoxy substituents and can be adapted for the synthesis of this compound analogs.

Multi-Step Synthesis via Chalcone Intermediates and Guanidine Condensation

  • Step 1: Synthesis of chalcone intermediates by condensation of 1-(4-(4-(p-tolyloxy)phenoxy)phenyl)ethanone with various aromatic aldehydes in ethanol with sodium hydroxide at low temperature.
  • Step 2: Chalcones are then refluxed with guanidine in an alkaline medium (e.g., potassium tert-butoxide in tert-butanol) to afford guanidine-substituted pyrimidine derivatives.
  • Relevance: While this method is primarily used for pyrimidine derivatives, the guanylation step is analogous and can be adapted for this compound synthesis.
  • Characterization: Products are characterized by 1H NMR, 13C NMR, IR, and mass spectrometry.

Alternative Synthetic Routes via Boc-Protected S-Methylisothiourea

  • Starting Materials: Aminomethylphenol derivatives.
  • Reaction: Guanylation using Boc-protected S-methylisothiourea under basic conditions.
  • Subsequent Steps: Benzylation of phenol groups and deprotection with trifluoroacetic acid.
  • Application: This method is used to prepare various phenyl guanidine derivatives and can be adapted to synthesize this compound.
  • Advantages: Provides access to protected intermediates allowing for selective functionalization and purification.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Product Form Yield / Notes References
1 3-(4-Methoxyphenoxy)aniline Guanidine nitrate, ethanol/methanol, reflux This compound nitrate Good purity, standard isolation
2 p-Methoxyaniline and cyanamide Sc(OTf)3 catalyst, water, 100 °C, 48 h N-(4-Methoxy-phenyl)-guanidine ~80% yield
3 Chalcone intermediates Guanidine, K tert-butoxide, tert-butanol, reflux Guanidine-substituted derivatives Adaptable, used in pyrimidine synthesis
4 Aminomethylphenol derivatives Boc-protected S-methylisothiourea, base, TFA Protected guanidine derivatives Multi-step, protected intermediates

Analytical and Characterization Techniques

These techniques are routinely applied to verify the identity and purity of the synthesized compound.

Q & A

Q. Table 1. Optimization of Reaction Conditions for Synthesis

ParameterCondition RangeImpact on YieldReference
SolventDry acetone vs. DMAA+15% in DMAA
Reaction Time1–3 hoursMax yield at 2h
Temperature60–80°C>70% at 70°C

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalInterpretationReference
¹H NMRδ 3.8 ppm (s, 3H)Methoxy group
IR1672 cm⁻¹ (C=N stretch)Guanidine core
HPLC Retention Time3.90–4.18 minutesPurity validation

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